Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Overview
Description
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a chemical compound with the molecular formula C12H20N5O4P. It is known for its applications in antiviral research and is often used in the synthesis of antiviral agents .
Preparation Methods
The synthesis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate typically involves chemical reactions that include the use of specific reagents and catalysts. The compound is synthesized through a series of steps that involve the reaction of 6-amino-9H-purine with ethylene oxide and diethyl phosphite under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate involves its interaction with viral enzymes and proteins. The compound acts as an inhibitor of viral replication by interfering with the synthesis of viral nucleic acids. It targets specific enzymes involved in the replication process, thereby preventing the proliferation of the virus .
Comparison with Similar Compounds
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate can be compared with other similar compounds, such as:
9-(2-Phosphonomethoxyethyl)adenine (PMEA): Both compounds are used in antiviral research, but PMEA is more commonly studied for its antiviral properties.
9-(2-Phosphonomethoxypropyl)adenine (PMPA): Similar to PMEA, PMPA is another antiviral agent with a slightly different structure and mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with viral enzymes and proteins, making it a valuable compound in antiviral research .
Properties
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBMARVYGBCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332903 | |
Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116384-53-3 | |
Record name | Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116384-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116384533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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